ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate
Brand Name: Vulcanchem
CAS No.: 338967-07-0
VCID: VC8105147
InChI: InChI=1S/C14H13Cl2NO3/c1-2-19-14(18)9-20-13-8-12(10(15)7-11(13)16)17-5-3-4-6-17/h3-8H,2,9H2,1H3
SMILES: CCOC(=O)COC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl
Molecular Formula: C14H13Cl2NO3
Molecular Weight: 314.2 g/mol

ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate

CAS No.: 338967-07-0

Cat. No.: VC8105147

Molecular Formula: C14H13Cl2NO3

Molecular Weight: 314.2 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate - 338967-07-0

Specification

CAS No. 338967-07-0
Molecular Formula C14H13Cl2NO3
Molecular Weight 314.2 g/mol
IUPAC Name ethyl 2-(2,4-dichloro-5-pyrrol-1-ylphenoxy)acetate
Standard InChI InChI=1S/C14H13Cl2NO3/c1-2-19-14(18)9-20-13-8-12(10(15)7-11(13)16)17-5-3-4-6-17/h3-8H,2,9H2,1H3
Standard InChI Key JUOWLUGULZFVBU-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl
Canonical SMILES CCOC(=O)COC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Analysis

The compound’s molecular formula is C₁₄H₁₃Cl₂NO₃, with a molecular weight of 326.16 g/mol . Its structure comprises:

  • A phenoxy group substituted at the 2- and 4-positions with chlorine atoms and at the 5-position with a pyrrole ring.

  • An ethyl acetate moiety linked via an ether bond to the phenoxy group.

The SMILES notation (O=C(OCC)COC1=C(C(Cl)=CC(Cl)=C1)N2C=CC=C2) and InChI key (JUOWLUGULZFVBU-UHFFFAOYSA-N) provide unambiguous stereochemical identification . The dichloro substitutions enhance electrophilicity, while the pyrrole nitrogen facilitates hydrogen bonding and π-π interactions, influencing both reactivity and biological activity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves coupling dichlorophenol derivatives with pyrrole-containing precursors under controlled conditions. Key steps include:

Table 1: Synthetic Methods and Yields

MethodConditionsYield (%)
Nucleophilic substitutionReflux, K₂CO₃, DMF60–75
EsterificationH₂SO₄ catalyst, ethanol70–90
Palladium-catalyzed couplingPd(PPh₃)₄, THF, 80°C65–80

Reactions are monitored via thin-layer chromatography (TLC), with purification by column chromatography. The choice of base (e.g., K₂CO₃) and solvent (e.g., DMF) significantly impacts reaction efficiency.

Optimization Strategies

  • Temperature control: Reflux conditions (80–100°C) maximize conversion rates while minimizing side reactions.

  • Catalyst selection: Palladium catalysts enhance coupling efficiency but require inert atmospheres.

  • Workup procedures: Aqueous extraction removes unreacted starting materials, improving purity .

Physicochemical Properties

Physical State and Solubility

The compound is a white to off-white crystalline solid at room temperature, with:

  • Melting point: 120–125°C (estimated based on analogs).

  • Solubility:

    • Organic solvents: High in DMSO, DMF; moderate in ethanol, acetone .

    • Aqueous solubility: <0.1 mg/mL (25°C), necessitating formulation for biological studies .

Table 2: Key Physicochemical Parameters

ParameterValue
Molecular weight326.16 g/mol
LogP (octanol-water)~3.2 (estimated)
Hydrogen bond donors0
Hydrogen bond acceptors4

Reactivity and Chemical Behavior

Electrophilic Chlorinated Sites

The dichloro-substituted aromatic ring undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides, enabling derivatization at the 2- and 4-positions. For example:

Compound+NH32-Amino-4-chloro derivative[1]\text{Compound} + \text{NH}_3 \rightarrow \text{2-Amino-4-chloro derivative} \quad[1]

Pyrrole Functionality

The pyrrole nitrogen participates in:

  • Coordination chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

  • Hydrogen bonding: Enhances solubility in polar aprotic solvents .

Target OrganismIC₅₀ (µg/mL)Mechanism
Arabidopsis thaliana12.5Auxin transport inhibition
Candida albicans8.2Ergosterol biosynthesis

Pharmaceutical Applications

  • Anticancer leads: Pyrrole moieties intercalate DNA or inhibit kinases.

  • Antimicrobial agents: Disrupt bacterial cell wall synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator